molecular formula C9H22N2 B2838075 Diethyl[4-(methylamino)butyl]amine CAS No. 74332-29-9

Diethyl[4-(methylamino)butyl]amine

Cat. No.: B2838075
CAS No.: 74332-29-9
M. Wt: 158.289
InChI Key: JSMPEGRPXGJWRD-UHFFFAOYSA-N
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Description

Diethyl[4-(methylamino)butyl]amine is an organic compound with the molecular formula C9H22N2. It is a secondary amine, characterized by the presence of a diethylamino group and a methylamino group attached to a butyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl[4-(methylamino)butyl]amine can be synthesized through a multi-step process involving the following key steps:

    Alkylation of Diethylamine: Diethylamine is reacted with 1,4-dibromobutane under basic conditions to form diethyl[4-bromobutyl]amine.

    N-Methylation: The intermediate diethyl[4-bromobutyl]amine is then subjected to methylation using methylamine in the presence of a suitable base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl[4-(methylamino)butyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into simpler amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Simpler amines such as butylamine and methylamine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Diethyl[4-(methylamino)butyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of Diethyl[4-(methylamino)butyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and cellular processes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen atom.

    Methylamine: A primary amine with a single methyl group attached to the nitrogen atom.

    Butylamine: A primary amine with a butyl group attached to the nitrogen atom.

Uniqueness

Diethyl[4-(methylamino)butyl]amine is unique due to its combination of diethyl and methylamino groups attached to a butyl chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

Diethyl[4-(methylamino)butyl]amine, a compound with potential applications in medicinal chemistry and biochemistry, has garnered interest for its biological activity. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

  • Two ethyl groups attached to a nitrogen atom.
  • A butyl chain linked to a methylamino group.

This structural arrangement contributes to its distinct chemical and physical properties, making it valuable for various applications in research and industry.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence several biochemical pathways and cellular processes, leading to various physiological effects.

Biological Activity Overview

The compound has been investigated for its potential roles in several areas:

  • Biochemical Pathways : It may influence metabolic pathways by interacting with key enzymes.
  • Therapeutic Potential : Preliminary studies suggest it could serve as a precursor in the synthesis of pharmaceutical compounds.

Case Studies

  • Antimicrobial Activity : A study explored the compound's potential as an antimicrobial agent. It was found to inhibit the growth of certain bacterial strains, suggesting its utility in developing new antibiotics .
  • Anticancer Properties : Research indicated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications in the amine portion could enhance biological activity against tumors .
  • Enzyme Inhibition : Investigations into the compound's ability to inhibit specific enzymes have shown promising results. For instance, it was found to inhibit dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism, thereby potentially aiding in diabetes management .

Data Table: Summary of Biological Activities

Activity Type Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionDPP-IV inhibition
Metabolic Pathway ModulationPotential influence on metabolic processes

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Name Structure Highlights Biological Activity
DiethylamineTwo ethyl groups attachedGeneral use in organic synthesis
MethylamineSingle methyl group attachedUsed in pharmaceuticals
ButylamineSingle butyl group attachedActs as a building block in organic chemistry

This comparison highlights how the unique combination of functional groups in this compound imparts distinct biological activities not observed in simpler amines.

Properties

IUPAC Name

N',N'-diethyl-N-methylbutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-4-11(5-2)9-7-6-8-10-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMPEGRPXGJWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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